![molecular formula C72H2O2 B14095853 3 inverted exclamation markaH-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3 inverted exclamation marka-carboxylic acid](/img/structure/B14095853.png)
3 inverted exclamation markaH-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3 inverted exclamation marka-carboxylic acid
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Overview
Description
3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid is a derivative of fullerene C70, a molecule composed of 70 carbon atoms arranged in a spherical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid typically involves the cyclopropanation of fullerene C70. This process can be achieved through the reaction of fullerene C70 with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for higher yields and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability. The use of high-purity starting materials and advanced purification techniques, such as chromatography, is essential to obtain the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Substitution: The cyclopropane ring and carboxylic acid group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fullerene derivatives and studying their properties.
Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate other molecules.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in treating diseases related to oxidative stress.
Industry: Utilized in the development of organic photovoltaics and electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fullerene core can participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[6,6]-Phenyl C71 butyric acid methyl ester: Another fullerene derivative with a similar structure but different functional groups.
Fullerene C60 derivatives: Compounds with a smaller fullerene core but similar cyclopropane and carboxylic acid functionalities.
Uniqueness
3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid is unique due to its specific fullerene core size (C70) and the presence of both a cyclopropane ring and a carboxylic acid group
Properties
Molecular Formula |
C72H2O2 |
---|---|
Molecular Weight |
898.8 g/mol |
InChI |
InChI=1S/C72H2O2/c73-70(74)69-71-65-57-49-39-29-22-13-7-1-2-4-6-5-3(1)9-16-11(5)20-21-12(6)17-10(4)19-15(8(2)13)24-30(22)40(39)50-44-34(24)26(19)36-28(17)38-32(21)42-41-31(20)37-27(16)35-25-18(9)14(7)23(29)33(25)43(49)53-47(35)55-45(37)51(41)59-60-52(42)46(38)56-48(36)54(44)62(66(71)58(50)57)64(56)68(60)72(69,71)67(59)63(55)61(53)65/h69H,(H,73,74) |
InChI Key |
LFTOIJQGXJCQPD-UHFFFAOYSA-N |
Canonical SMILES |
C1(C23C14C5=C6C7=C8C9=C1C%10=C%11C9=C9C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C%27C%28=C(C%14=C%14C%12=C%11C%11=C%14C%28=C%26C%12=C%11C%10=C%10C%12=C%25C%23=C%11C%10=C1C7=C%11C%22=C6C4=C%21C%19=C2C%17=C1C%15=C%13C2=C9C8=C5C2=C31)C%16=C%18C%27=C%24%20)C(=O)O |
Origin of Product |
United States |
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